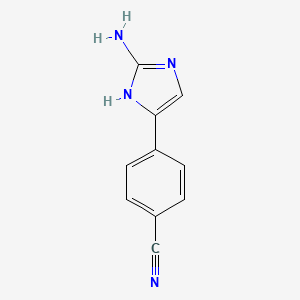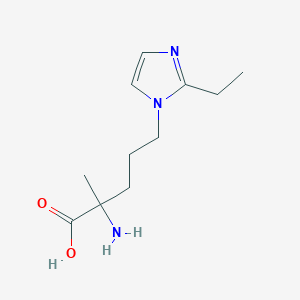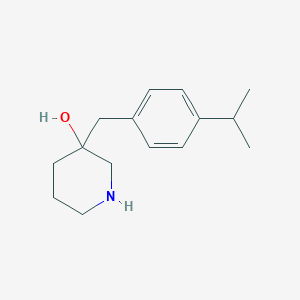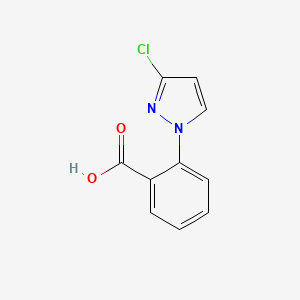![molecular formula C18H17ClN2O3 B13621429 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O3 and a molecular weight of 344.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid typically involves the reaction of 3-chlorophenylpiperazine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Applications De Recherche Scientifique
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound has a similar piperazine ring but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)piperazine: This structural analog has a different substitution pattern on the piperazine ring, affecting its reactivity and applications.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different functional groups that influence their activity.
Propriétés
Formule moléculaire |
C18H17ClN2O3 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
Clé InChI |
ZEXMAJYUENLTBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)





![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)

![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)

![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)



